Cas no 956901-61-4 (D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate)
D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate
-
- Inchi: 1S/C27H30O7S/c1-35(29,30)34-26(21-31-18-22-11-5-2-6-12-22)27(33-20-24-15-9-4-10-16-24)25(17-28)32-19-23-13-7-3-8-14-23/h2-17,25-27H,18-21H2,1H3/t25-,26-,27+/m1/s1
- InChI Key: UAFRRAZKMJHVQZ-PFBJBMPXSA-N
- SMILES: O=C[C@H]([C@@H]([C@H](OS(C)(=O)=O)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 2742313-1G |
2,3,5-Tri-O-benzyl-4-O-methanesulfonyl-D-arabinose, 95% |
956901-61-4 | 95% | 1G |
¥ 3250 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | A012742313-1g |
D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate |
956901-61-4 | 95% | 1g |
¥3250 | 2023-11-24 |
D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate
Recent Advances in the Study of D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate (CAS: 956901-61-4)
The compound D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate (CAS: 956901-61-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug synthesis and carbohydrate chemistry. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of D-Arabinose derivatives as key intermediates in the synthesis of nucleoside analogs and other biologically active molecules. The specific compound, with its tris-O-(phenylmethyl) protection and 4-methanesulfonate group, offers unique reactivity that can be leveraged for selective modifications. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the stereoselective synthesis of rare sugars, which are critical for developing novel antiviral agents.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate exhibit moderate inhibitory effects on certain glycosidases, suggesting potential applications in metabolic disorder therapeutics. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
The synthesis of this compound has also seen advancements, with recent protocols emphasizing greener methodologies. A 2024 report in Green Chemistry detailed a solvent-free approach to produce D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate with higher yields and reduced environmental impact. This aligns with the growing demand for sustainable practices in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in scaling up the production and ensuring the compound's stability under various conditions. Researchers are actively exploring novel protective groups and reaction conditions to address these issues. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.
In conclusion, D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate (CAS: 956901-61-4) represents a versatile building block in medicinal chemistry with significant potential. Ongoing research is likely to uncover new applications and optimize its synthesis, paving the way for its inclusion in future therapeutic agents. The compound's unique chemical properties and biological activity make it a valuable subject for further investigation in the chemical biology and pharmaceutical sciences.
956901-61-4 (D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-, 4-methanesulfonate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)